molecular formula C16H9ClF3NO B12915628 3-[4-Chlorobenzal]-6-trifluoromethyloxindole CAS No. 35315-58-3

3-[4-Chlorobenzal]-6-trifluoromethyloxindole

Cat. No.: B12915628
CAS No.: 35315-58-3
M. Wt: 323.69 g/mol
InChI Key: OAINKVACUVCBGC-QPEQYQDCSA-N
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Description

3-[4-Chlorobenzal]-6-trifluoromethyloxindole is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzal group and a trifluoromethyl group attached to an oxindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Chlorobenzal]-6-trifluoromethyloxindole typically involves the condensation of 4-chlorobenzaldehyde with 6-trifluoromethyloxindole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chlorobenzal]-6-trifluoromethyloxindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzal group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

3-[4-Chlorobenzal]-6-trifluoromethyloxindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-Chlorobenzal]-6-trifluoromethyloxindole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzal-azino-isonitrosoacetophenone
  • 4-Methylbenzal-azino-isonitrosoacetophenone
  • Vinyl chloride and similar compounds

Uniqueness

3-[4-Chlorobenzal]-6-trifluoromethyloxindole stands out due to its unique combination of a chlorobenzal group and a trifluoromethyl group attached to an oxindole core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

35315-58-3

Molecular Formula

C16H9ClF3NO

Molecular Weight

323.69 g/mol

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C16H9ClF3NO/c17-11-4-1-9(2-5-11)7-13-12-6-3-10(16(18,19)20)8-14(12)21-15(13)22/h1-8H,(H,21,22)/b13-7-

InChI Key

OAINKVACUVCBGC-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C3=C(C=C(C=C3)C(F)(F)F)NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=C(C=C3)C(F)(F)F)NC2=O)Cl

Origin of Product

United States

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